molecular formula C14H18N4O B13258405 1-[5-(Pyridin-3-YL)-1,2,4-oxadiazol-3-YL]cycloheptan-1-amine

1-[5-(Pyridin-3-YL)-1,2,4-oxadiazol-3-YL]cycloheptan-1-amine

Cat. No.: B13258405
M. Wt: 258.32 g/mol
InChI Key: OYYAOGBRHXGEQD-UHFFFAOYSA-N
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Description

1-[5-(Pyridin-3-YL)-1,2,4-oxadiazol-3-YL]cycloheptan-1-amine is a heterocyclic compound that features a unique combination of a pyridine ring and an oxadiazole ring attached to a cycloheptane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(Pyridin-3-YL)-1,2,4-oxadiazol-3-YL]cycloheptan-1-amine typically involves the formation of the oxadiazole ring followed by its attachment to the cycloheptane ring. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. This intermediate is then reacted with a cycloheptanone derivative under appropriate conditions to yield the final product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-[5-(Pyridin-3-YL)-1,2,4-oxadiazol-3-YL]cycloheptan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

1-[5-(Pyridin-3-YL)-1,2,4-oxadiazol-3-YL]cycloheptan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-(Pyridin-3-YL)-1,2,4-oxadiazol-3-YL]cycloheptan-1-amine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The pyridine ring can enhance binding affinity and specificity .

Comparison with Similar Compounds

  • 1-[5-(Pyridin-4-YL)-1,2,4-oxadiazol-3-YL]cycloheptan-1-amine
  • 1-[5-(Pyridin-2-YL)-1,2,4-oxadiazol-3-YL]cycloheptan-1-amine

Uniqueness: 1-[5-(Pyridin-3-YL)-1,2,4-oxadiazol-3-YL]cycloheptan-1-amine is unique due to the position of the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of the oxadiazole and pyridine rings provides distinct properties compared to its isomers .

Properties

Molecular Formula

C14H18N4O

Molecular Weight

258.32 g/mol

IUPAC Name

1-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine

InChI

InChI=1S/C14H18N4O/c15-14(7-3-1-2-4-8-14)13-17-12(19-18-13)11-6-5-9-16-10-11/h5-6,9-10H,1-4,7-8,15H2

InChI Key

OYYAOGBRHXGEQD-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)(C2=NOC(=N2)C3=CN=CC=C3)N

Origin of Product

United States

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